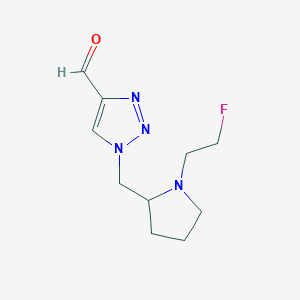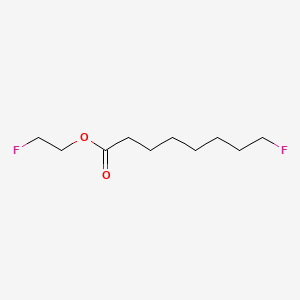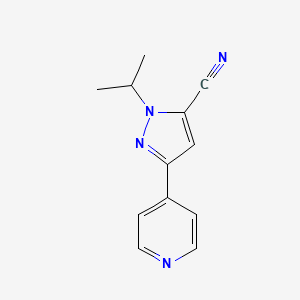
5-Azetidin-3-yl-1,3-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Azetidin-3-yl-1,3-oxazole is a heterocyclic compound that features both an azetidine ring and an oxazole ring The azetidine ring is a four-membered ring containing one nitrogen atom, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azetidin-3-yl-1,3-oxazole typically involves the formation of the azetidine ring followed by the construction of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of α-hydroxyamino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride can yield oxazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process. The use of metal-free synthetic routes, such as those employing Cu(I) or Ru(II) catalysts for cycloaddition reactions, is also explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Azetidin-3-yl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Substitution reactions can introduce different substituents on the azetidine or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxazole derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
5-Azetidin-3-yl-1,3-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 5-Azetidin-3-yl-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, oxazole derivatives have been shown to inhibit prostacyclin (IP) receptors, which play a role in platelet aggregation and vasodilation . The exact pathways and molecular targets depend on the specific structure and substituents of the compound.
Vergleich Mit ähnlichen Verbindungen
Oxazole: A five-membered ring with one oxygen and one nitrogen atom.
Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms at different positions.
Oxadiazole: A five-membered ring with two nitrogen atoms and one oxygen atom.
Uniqueness: 5-Azetidin-3-yl-1,3-oxazole is unique due to the presence of both azetidine and oxazole rings, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H10Cl2N2O |
|---|---|
Molekulargewicht |
197.06 g/mol |
IUPAC-Name |
5-(azetidin-3-yl)-1,3-oxazole;dihydrochloride |
InChI |
InChI=1S/C6H8N2O.2ClH/c1-5(2-7-1)6-3-8-4-9-6;;/h3-5,7H,1-2H2;2*1H |
InChI-Schlüssel |
PSHYMPYMRAHKLU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CN=CO2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[6-Amino-5-(4-bromophenyl)-4-pyrimidinyl]oxy]-ethanol](/img/structure/B13426982.png)


![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)






![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)

